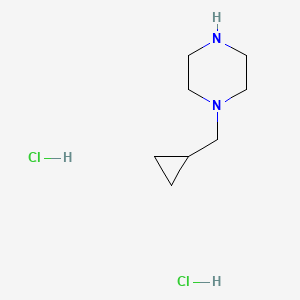

1-(Cyclopropylmethyl)piperazine diHydrochloride

Description

BenchChem offers high-quality 1-(Cyclopropylmethyl)piperazine diHydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethyl)piperazine diHydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOERBUIHFQNXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593429 | |

| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373608-42-5 | |

| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Cyclopropylmethyl)piperazine diHydrochloride molecular weight and formula

Executive Summary & Strategic Utility

1-(Cyclopropylmethyl)piperazine is a critical pharmacophore in modern medicinal chemistry, serving as a versatile building block for G-protein coupled receptor (GPCR) ligands—specifically Histamine H3 antagonists and Sigma-1 receptor modulators—and various kinase inhibitors (e.g., Volasertib).

The dihydrochloride salt (2HCl) form is the preferred reagent for storage and handling. Unlike the free base, which is a hygroscopic, air-sensitive oil prone to oxidation, the dihydrochloride salt provides a stable, crystalline solid that ensures precise stoichiometric control during synthesis.

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required to utilize this compound effectively in drug development pipelines.

Physicochemical Identity

The distinction between the free base and the salt form is a common source of stoichiometric error in scale-up synthesis. The table below consolidates the essential data for accurate calculations.

Table 1: Comparative Physicochemical Data

| Property | Free Base | Dihydrochloride Salt (Standard Reagent) |

| IUPAC Name | 1-(Cyclopropylmethyl)piperazine | 1-(Cyclopropylmethyl)piperazine dihydrochloride |

| CAS Number | 57184-25-5 | 373608-42-5 |

| Molecular Formula | ||

| Molecular Weight | 140.23 g/mol | 213.15 g/mol |

| Appearance | Colorless to yellow oil | White to off-white crystalline solid |

| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |

| Stability | Air/Light sensitive (oxidizes) | Hygroscopic but chemically stable |

Critical Note: When calculating equivalents for reactions, ensure you adjust for the mass difference. Using the salt MW (213.15) as if it were the free base (140.23) results in a 34% under-loading of the amine, leading to incomplete conversion of expensive electrophiles.

Synthetic Methodologies

While direct alkylation with (bromomethyl)cyclopropane is possible, it often suffers from poly-alkylation (formation of quaternary ammonium salts). The Reductive Amination pathway is the industry standard for high-purity synthesis, avoiding over-alkylation and utilizing milder reagents.

Protocol A: Reductive Amination (Preferred)

Mechanism: Condensation of cyclopropanecarbaldehyde with excess piperazine followed by hydride reduction.

Reagents:

-

Substrate: Cyclopropanecarbaldehyde (1.0 equiv)

-

Amine: Piperazine (3.0 - 5.0 equiv) [Note: Excess prevents bis-alkylation]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under

, dissolve Piperazine (5.0 equiv) in anhydrous DCM. Add Acetic Acid.[1] -

Addition: Dropwise add Cyclopropanecarbaldehyde (1.0 equiv) at 0°C. Allow to stir at Room Temperature (RT) for 1 hour to ensure complete imine formation.

-

Reduction: Cool back to 0°C. Add STAB (1.5 equiv) in portions. The mild nature of STAB prevents the reduction of the aldehyde prior to imine formation.

-

Quench: Stir overnight at RT. Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). The excess piperazine will remain largely in the aqueous phase or can be removed via high-vacuum distillation if the free base is desired.

-

Salt Formation: To generate the stable dihydrochloride:

-

Dissolve the crude oil in dry Diethyl Ether or Ethanol.

-

Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

-

Filter the resulting white precipitate and wash with cold ether.

-

Protocol B: Direct Alkylation (Alternative)

Use Case: When aldehyde reagents are unavailable. Requires strict control of stoichiometry.

-

Reagents: Piperazine (excess), (Bromomethyl)cyclopropane,

, Acetonitrile. -

Risk: High probability of generating 1,4-bis(cyclopropylmethyl)piperazine.

Visualizing the Synthetic Logic

Figure 1: The reductive amination pathway minimizes side-products by forming the iminium ion prior to reduction, ensuring mono-alkylation.

Analytical Characterization (Quality Control)

To validate the identity and purity of the synthesized 1-(Cyclopropylmethyl)piperazine diHydrochloride, the following analytical profile should be observed.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

or -

1H-NMR Key Signals:

- 0.3 - 0.7 ppm (Multiplets, 4H): Characteristic cyclopropyl ring protons (high field).

- 1.0 - 1.1 ppm (Multiplet, 1H): Cyclopropyl methine CH.

-

2.9 - 3.0 ppm (Doublet, 2H): Methylene linker (

- 3.3 - 3.6 ppm (Broad multiplets, 8H): Piperazine ring protons. Note: In the salt form, these shift downfield compared to the free base due to protonation.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

m/z. -

Note: You will observe the mass of the free base cation, not the salt mass.

Titration (Stoichiometry Check)

-

Method: Argentometric titration (using

). -

Purpose: To confirm the "di" hydrochloride status.

-

Target: 2.0 equivalents of

. Deviations indicate incomplete salt formation (monohydrochloride) or excess trapped HCl.

Handling & Stability Guidelines

The dihydrochloride salt is significantly more robust than the free base, but specific precautions are required to maintain analytical standard quality.

-

Hygroscopicity: The salt is hygroscopic. It will absorb atmospheric water, altering the effective molecular weight.

-

Protocol: Weigh quickly in ambient air or weigh inside a glovebox for high-precision kinetics.

-

Storage: Store in a desiccator at 4°C.

-

-

Free Base Liberation: If the free base is required for a reaction (e.g., a nucleophilic substitution in non-polar solvent):

-

Dissolve salt in minimum water.

-

Basify to pH > 12 with 1N NaOH.

-

Extract immediately with DCM.

-

Warning: Do not store the free base for long periods; prepare fresh to avoid N-oxide formation.

-

Therapeutic Applications & Mechanism

1-(Cyclopropylmethyl)piperazine is rarely a drug in itself but is a "privileged structure" in drug design.

Pharmacological Rationale[2][3][4]

-

Metabolic Stability: The cyclopropyl group is a "bio-isostere" for isopropyl or ethyl groups. However, the cyclopropyl ring is metabolically more stable against Cytochrome P450 oxidation than alkyl chains, prolonging the drug's half-life (

). -

Lipophilicity Modulation: It balances water solubility (via the basic nitrogens) with lipophilicity (cyclopropyl), aiding blood-brain barrier (BBB) penetration for CNS targets.

Key Target Classes

-

Histamine H3 Receptor Antagonists: Used in cognitive disorders (e.g., Alzheimer's, ADHD). The piperazine moiety mimics the histamine imidazole.

-

Sigma-1 Receptor Ligands: Neuroprotective agents.

-

Kinase Inhibitors: e.g., Volasertib (PLK1 inhibitor) utilizes this motif to solubilize the dihydropteridinone core.

Figure 2: The structural properties of the compound translate directly to pharmacokinetic advantages in downstream drug candidates.

References

-

Chemical Identification & Physical Data

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5327526, 1-(Cyclopropylmethyl)piperazine.

-

URL:[Link]

-

Synthesis & Salt Formation

- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference).

-

URL:[Link]

-

Medicinal Chemistry Applications (Volasertib)

- Source: Rudolph, D., et al. (2009). "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research.

-

URL:[Link]

- Source: Sigma-Aldrich (Merck). "1-(Cyclopropylmethyl)

Sources

Technical Monograph: Solubility Dynamics of 1-(Cyclopropylmethyl)piperazine diHydrochloride

Abstract

This guide details the physicochemical behavior, solubility profile, and handling protocols for 1-(Cyclopropylmethyl)piperazine diHydrochloride , a critical secondary amine building block in medicinal chemistry. Unlike its amide analog (used in PARP inhibitors like Olaparib), this alkyl-amine derivative possesses distinct basicity and solubility characteristics driven by the piperazine core. This document provides researchers with validated workflows for solvation, salt-to-base conversion, and stability management.

Part 1: Molecular Architecture & Physicochemical Basis

To master the solubility of this compound, one must understand the competition between its lattice energy and solvation energy.

Structural Analysis

The molecule consists of a piperazine ring N-alkylated with a cyclopropylmethyl group.

-

The Cation (Piperazine core): The piperazine ring contains two nitrogen atoms. The N1 (substituted) and N4 (unsubstituted) positions are both basic. In the diHydrochloride form, both nitrogens are protonated (

and -

The Anion (Chloride): Two chloride counter-ions provide electrostatic stability but significantly increase the lattice energy, making the solid high-melting and stable.

-

The Lipophilic Tail (Cyclopropyl): While the cyclopropyl group adds lipophilicity, the ionization of the piperazine core in the di-HCl salt dominates the solubility profile, rendering the salt hydrophilic.

The pH-Solubility Interplay

The solubility of 1-(Cyclopropylmethyl)piperazine is strictly pH-dependent.

-

pH < 4 (Acidic): The molecule exists as the di-cation (di-HCl salt). Solubility in water is High .

-

pH 8–10 (Basic): As pH approaches the pKa of the piperazine nitrogens (approx. pKa ~9.2 for N4), the molecule deprotonates to the free base. The free base is an oil/liquid and is Low in water solubility but High in organic solvents (DCM, Ethyl Acetate).

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability for the diHydrochloride salt form.

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Application |

| Aqueous | Water (pH < 7) | Excellent (>50 mg/mL) | Biological assays, aqueous workups. |

| PBS (pH 7.4) | Good | Buffering capacity may alter solubility limit if concentration is high. | |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred Stock Solution for cryostorage. |

| DMF | Good | Alternative reaction solvent. | |

| Polar Protic | Methanol | Good | Useful for recrystallization or transfer. |

| Ethanol | Moderate | Solubility decreases significantly with temperature. | |

| Non-Polar | Dichloromethane | Poor/Insoluble | The salt is insoluble; the free base is soluble. |

| Diethyl Ether | Insoluble | Used to precipitate the salt from reaction mixtures. | |

| Hexane/Heptane | Insoluble | Antisolvent for purification. |

Dissolution Dynamics Visualization

The following diagram illustrates the thermodynamic process of dissolving the salt versus the precipitation of the free base.

Figure 1: The dissolution cycle showing the transition between the stable salt lattice and the solvated ionic state.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Creating a stable stock for biological screening. Rationale: DMSO prevents hydrolysis and inhibits microbial growth.

-

Weighing: Accurately weigh 21.3 mg of 1-(Cyclopropylmethyl)piperazine diHydrochloride (MW: ~213.15 g/mol ).

-

Note: The salt is hygroscopic. Weigh quickly in a low-humidity environment.

-

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Mixing: Vortex for 30 seconds. The solid should dissolve instantly.

-

Visual Check: Solution must be clear and colorless. If hazy, sonicate for 2 minutes at ambient temperature.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Stability: Stable for >6 months if protected from moisture.

-

Protocol B: Salt-to-Free Base Conversion (Extraction)

Target: Isolating the nucleophilic free amine for chemical synthesis (e.g., amide coupling). Rationale: The di-HCl salt is non-nucleophilic. You must liberate the free base to react the N4 nitrogen.

Figure 2: Workflow for liberating the reactive free base from the stable salt form.

Detailed Steps:

-

Dissolve 1.0 g of salt in 5 mL distilled water.

-

Place in an ice bath. Slowly add 5M NaOH while monitoring pH. Target pH is 12–14.

-

Observation: The solution will become cloudy as the free base (oil) separates from the water.

-

-

Extract three times with Dichloromethane (DCM) .

-

Combine organic layers, dry over anhydrous Sodium Sulfate (

), and concentrate in vacuo. -

Caution: The free base is volatile and sensitive to

(forms carbamates). Use immediately.

Part 4: Stability & Handling (Troubleshooting)

Hygroscopicity

Piperazine di-HCl salts are notoriously hygroscopic.

-

Symptom: The white crystalline powder turns into a sticky gum.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) if possible. Use desiccators for long-term storage.

-

Recovery: If the salt becomes gummy, it can often be recrystallized from hot Ethanol/Methanol, though yield will decrease.

Analytical Validation

How do you confirm you have the correct species?

-

1H NMR (D2O): For the salt, the protons on the piperazine ring will be shifted downfield compared to the free base due to the positive charge.

-

Silver Nitrate Test: Dissolve a small amount in water and add

. A thick white precipitate (

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]

- Google Patents.Method for the preparation of piperazine monohydrochloride (General Salt Chemistry). US3023211A.

What is 1-(Cyclopropylmethyl)piperazine diHydrochloride used for

Executive Summary

1-(Cyclopropylmethyl)piperazine diHydrochloride (CAS 373608-42-5) is a specialized secondary amine building block that has emerged as a "privileged structure" in modern medicinal chemistry. Unlike generic alkyl-piperazines, this specific motif combines the rigid, lipophilic bulk of a cyclopropyl ring with the solubility-enhancing properties of a piperazine core.

Its primary utility lies in its role as a terminal pharmacophore for high-value Active Pharmaceutical Ingredients (APIs), most notably Volasertib (an orphan drug for AML) and Mitapivat (a first-in-class pyruvate kinase activator). This guide dissects the chemical logic, synthesis pathways, and critical handling protocols for this moiety, distinguishing it from structurally similar but functionally distinct analogs like the cyclopropylcarbonyl intermediates used in PARP inhibitors.

Chemical Identity & Physicochemical Profile

The dihydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free base.

| Property | Specification |

| Chemical Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride |

| Free Base CAS | 57184-25-5 |

| Salt CAS | 373608-42-5 |

| Molecular Formula | C₈H₁₆N₂[1][2][3][4] · 2HCl |

| Molecular Weight | 213.15 g/mol (Salt) / 140.23 g/mol (Base) |

| Solubility | Highly soluble in water, methanol; insoluble in ether/hexanes. |

| pKa (Base) | ~9.1 (N4), ~5.6 (N1) – The cyclopropylmethyl group maintains basicity. |

| Appearance | White to off-white hygroscopic crystalline solid. |

Strategic Utility in Drug Design (The "Why")

The selection of the 1-(cyclopropylmethyl)piperazine moiety is rarely accidental. It solves three specific medicinal chemistry challenges:

-

Lipophilic Tuning without Floppiness: The cyclopropyl group adds significant lipophilicity (increasing logP) to improve membrane permeability, yet it is structurally rigid compared to an isopropyl or n-propyl group. This reduces the entropic penalty upon binding to a protein pocket.

-

Basicity & Solubility: Unlike amide linkages (seen in Olaparib), the methylene linker (–CH₂–) retains the basicity of the piperazine nitrogen. This allows the drug to form a protonated cation at physiological pH, improving aqueous solubility and enabling salt formation.

-

Metabolic Stability: The cyclopropyl ring is generally resistant to rapid metabolic cleavage compared to linear alkyl chains, prolonging the drug's half-life.

Expert Distinction: The "Methyl" vs. "Carbonyl" Trap

It is critical to distinguish this compound from 1-(Cyclopropanecarbonyl)piperazine .

-

Cyclopropyl-METHYL (Our Topic): Basic amine. Used in Volasertib and Mitapivat .[1]

-

Cyclopropyl-CARBONYL: Neutral amide. Used in Olaparib (PARP inhibitor).[5][6][7]

-

Implication: Substituting one for the other fundamentally alters the hydrogen bond donor/acceptor profile and pKa of the molecule, likely destroying biological activity.

Key Applications & Case Studies

A. Oncology: Volasertib (Plk1 Inhibitor)

Volasertib is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell division.[8]

-

Role of Moiety: The 1-(cyclopropylmethyl)piperazine group extends into the solvent-exposed region of the ATP-binding pocket. The basic nitrogen likely interacts with solvating water molecules or specific residues to improve the compound's pharmacokinetic profile.

-

Status: Granted Orphan Drug Designation for Acute Myelogenous Leukemia (AML).[8]

B. Metabolic Disease: Mitapivat (Pyruvate Kinase Activator)

Mitapivat is an allosteric activator of pyruvate kinase (PKR), used to treat hemolytic anemia.[4][9][10]

-

Role of Moiety: The piperazine ring acts as a rigid linker, positioning the cyclopropyl group to fill a specific hydrophobic pocket on the enzyme surface, stabilizing the active tetrameric conformation of PKR.

Synthesis & Manufacturing Protocols

Industrial synthesis prioritizes purity and the avoidance of bis-alkylation (where two cyclopropylmethyl groups attach to one piperazine). The Reductive Acylation Route is the industry standard for high yield.

Protocol: The "Volasertib" Intermediate Route

Reference Standard: Modified from CN108341792B and related process patents.

-

Acylation (Protection):

-

React N-Boc-piperazine with Cyclopropanecarbonyl chloride in dichloromethane (DCM) with Triethylamine (TEA) at 0–10°C.

-

Result: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[11]

-

-

Reduction (The Critical Step):

-

The amide carbonyl is reduced to a methylene group using Borane-THF or LiAlH₄ .

-

Why: This avoids the over-alkylation byproducts common in direct alkylation with bromomethylcyclopropane.

-

Result: tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate.

-

-

Deprotection & Salt Formation:

-

The Boc group is removed using HCl in Isopropanol/Ethanol .

-

The product precipitates as the dihydrochloride salt .

-

Figure 1: The preferred "Reductive Acylation" pathway minimizes impurities compared to direct alkylation.

Handling, Stability, & Quality Control

Hygroscopicity Warning

The dihydrochloride salt is hygroscopic . Exposure to ambient moisture will cause the solid to clump and eventually deliquesce (turn into a liquid).

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.

-

Handling: Weigh quickly in a low-humidity environment or glovebox.

Analytical Markers (QC)

To verify identity and purity, look for these specific NMR signals:

-

¹H NMR (D₂O):

-

Cyclopropyl Ring: Distinctive multiplets upfield at δ 0.4–0.8 ppm (2H, 2H) and δ 1.1 ppm (1H, methine).

-

Methylene Linker: A doublet at δ ~3.0 ppm connecting the ring to the piperazine.

-

Piperazine Core: Two multiplets around δ 3.5–3.8 ppm .

-

-

Impurity Check: Look for the "bis-alkylated" impurity (two cyclopropylmethyl groups), which shows symmetry in the piperazine signals, or residual Boc signals at δ 1.4 ppm.

References

- Boehringer Ingelheim. (2014). Volasertib (BI 6727) Investigator's Brochure.

-

Kung, C., et al. (2017).[9] "AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency."[4][9] Blood, 130(11), 1347-1356.[9] Link (Describes Mitapivat/AG-348 and its mechanism).

-

Ganesh Remedies. (2024). 1-(Cyclopropylmethyl)piperazine Technical Data Sheet.Link (Commercial specifications and handling).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59634741, Mitapivat.[10]Link (Verifies the N-cyclopropylmethyl structure).

-

Google Patents. (2018). CN108341792B: Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.[11]Link (Detailed synthesis protocol).

Sources

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Olaparib Impurity Y | C28H29FN4O4 | CID 177829055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Olaparib - Wikipedia [en.wikipedia.org]

- 7. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Volasertib - Wikipedia [en.wikipedia.org]

- 9. Mitapivat | 1260075-17-9 [chemicalbook.com]

- 10. Mitapivat - Wikipedia [en.wikipedia.org]

- 11. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)piperazine: A Core Moiety in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylmethylpiperazine Scaffold

1-(Cyclopropylmethyl)piperazine is a critical parent compound and key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its structural motif, combining the rigid, strained cyclopropyl group with the versatile piperazine ring, imparts favorable physicochemical and pharmacological properties to drug candidates. The piperazine moiety is a common scaffold in medicinal chemistry, often enhancing aqueous solubility and providing a handle for modulating the pharmacokinetic profile of a molecule. The cyclopropylmethyl group, on the other hand, is frequently introduced to increase metabolic stability, improve potency, and reduce off-target effects.[2] This unique combination has led to the incorporation of 1-(cyclopropylmethyl)piperazine in various drug discovery programs, most notably as a key intermediate in the synthesis of the Polo-like kinase 1 (Plk1) inhibitor, Volasertib, an orphan drug for the treatment of Acute Myeloid Leukemia (AML).[3]

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-(cyclopropylmethyl)piperazine, offering detailed experimental protocols and a comparative analysis to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Strategic Approaches to the Synthesis of 1-(Cyclopropylmethyl)piperazine

The synthesis of 1-(cyclopropylmethyl)piperazine can be broadly categorized into three primary strategies, each with its own set of advantages and disadvantages in terms of efficiency, scalability, and control over selectivity. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis.

The three main synthetic pathways are:

-

Multi-step Synthesis via N-Boc Protected Piperazine: A robust and highly selective method that involves the initial protection of one of the piperazine nitrogens, followed by acylation, reduction, and deprotection.

-

Direct Alkylation of Piperazine: A more direct approach involving the reaction of piperazine with a cyclopropylmethyl halide. While seemingly simpler, this method can present challenges in controlling the degree of alkylation.

-

Reductive Amination of Piperazine: A versatile method that involves the reaction of piperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent.

The following sections will delve into the mechanistic details and practical execution of each of these synthetic strategies.

Route 1: Multi-step Synthesis via N-Boc Protected Piperazine

This is a widely employed and well-documented method that offers excellent control over the formation of the desired mono-substituted product, making it highly suitable for large-scale production where purity is paramount.[3] The use of the tert-butoxycarbonyl (Boc) protecting group ensures that only one of the piperazine nitrogens is available for reaction, thus preventing the formation of the undesired bis-alkylated byproduct.

Mechanistic Pathway

The synthesis proceeds through a three-step sequence:

-

Acylation of N-Boc-piperazine: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in the presence of a base to form the corresponding amide, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

-

Reduction of the Amide: The carbonyl group of the amide is then reduced to a methylene group using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate, to yield N-Boc-1-(cyclopropylmethyl)piperazine.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound, 1-(cyclopropylmethyl)piperazine.

Figure 1. Synthetic workflow for the N-Boc-piperazine route.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of the Volasertib intermediate.[3]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

To a stirred solution of N-Boc-piperazine (1.0 eq) and a suitable base such as triethylamine (1.5-2.0 eq) in an inert solvent like dichloromethane, cool the mixture to 0-10 °C.

-

Slowly add cyclopropanecarbonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of N-Boc-1-(cyclopropylmethyl)piperazine

-

Dissolve the crude product from Step 1 in an etheral solvent such as tetrahydrofuran.

-

Add sodium borohydride (1.5-2.0 eq) to the solution.

-

Cool the mixture to 0-10 °C and slowly add boron trifluoride etherate (1.1-1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product. A yield of 89% for this step has been reported.[3]

Step 3: Synthesis of 1-(cyclopropylmethyl)piperazine

-

Dissolve the N-Boc protected product from Step 2 in an alcohol solvent like isopropanol or methanol.

-

Add concentrated hydrochloric acid (2.5-3.0 eq) and heat the mixture to 40-60 °C for 2-4 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 10-11 with an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 1-(cyclopropylmethyl)piperazine.

| Parameter | Step 1 (Acylation) | Step 2 (Reduction) | Step 3 (Deprotection) |

| Key Reagents | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine | Sodium borohydride, Boron trifluoride etherate | Concentrated HCl |

| Solvent | Dichloromethane | Tetrahydrofuran | Isopropanol/Methanol |

| Temperature | 0-20 °C | 0-25 °C | 40-60 °C |

| Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours |

| Reported Yield | High | 89% | High |

Table 1. Summary of reaction conditions for the N-Boc-piperazine route.

Route 2: Direct Alkylation of Piperazine

This approach represents the most atom-economical synthesis, directly coupling piperazine with a cyclopropylmethyl halide. However, the primary challenge of this method is controlling the selectivity for mono-alkylation versus di-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic.

Mechanistic Considerations

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen atom of piperazine attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide ion. To favor mono-alkylation, a large excess of piperazine can be used to increase the statistical probability of the electrophile reacting with an un-substituted piperazine molecule. Alternatively, using a mono-protonated salt of piperazine can reduce the nucleophilicity of the second nitrogen, thereby favoring mono-alkylation.[4]

Figure 2. Reaction scheme for the direct alkylation of piperazine.

Experimental Protocol Example

The following protocol is based on a patented procedure.[5]

-

Combine anhydrous piperazine (1.0 eq), bromomethylcyclopropane (1.0 eq), and a base such as dipotassium carbonate in a suitable solvent like dimethylformamide.

-

Heat the mixture with stirring for an extended period (e.g., 30 hours at 110 °C).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent and any unreacted starting materials under vacuum.

-

The crude product can then be purified by distillation to isolate the desired 1-(cyclopropylmethyl)piperazine.

It is important to note that without careful control of stoichiometry and reaction conditions, the formation of the di-alkylated byproduct is a significant possibility. Using a large excess of piperazine can mitigate this, but this then requires an efficient method for removing the unreacted starting material.

Route 3: Reductive Amination of Piperazine

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[6] This approach involves the reaction of piperazine with cyclopropanecarboxaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired amine product. This method can offer good selectivity for mono-alkylation, particularly when using a protecting group strategy on one of the piperazine nitrogens.

Mechanistic Pathway

The reaction proceeds in two main stages within a single pot:

-

Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by dehydration to form a reactive iminium ion intermediate.

-

Reduction: A reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride, then reduces the iminium ion to the final secondary amine product.

Figure 3. General scheme for the reductive amination of piperazine.

General Experimental Considerations

-

Dissolving piperazine in a suitable solvent, such as dichloromethane or dichloroethane.

-

Adding cyclopropanecarboxaldehyde to the solution.

-

Introducing a mild reducing agent, such as sodium triacetoxyborohydride. The reaction is typically carried out at room temperature.

-

The reaction progress would be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction would be quenched, and the product would be isolated and purified, likely through an acid-base workup and chromatography or distillation.

To achieve mono-selectivity, a careful control of the stoichiometry of the reactants would be crucial, likely using an excess of piperazine.

Comparative Analysis of Synthetic Routes

| Feature | N-Boc Protected Route | Direct Alkylation | Reductive Amination |

| Selectivity | Excellent for mono-substitution | Prone to di-alkylation | Can be selective with careful control or protection |

| Number of Steps | Multi-step (3 steps) | Single step | Single pot, two stages |

| Scalability | High, due to good control | Challenging due to selectivity issues | Potentially high |

| Atom Economy | Lower | Higher | Moderate |

| Reagent Cost | Higher (Boc-anhydride) | Lower | Moderate |

| Overall Yield | Generally high and reproducible | Can be variable and lower for the desired product | Potentially high |

Table 2. Comparison of the primary synthetic routes to 1-(cyclopropylmethyl)piperazine.

Conclusion and Future Perspectives

The synthesis of 1-(cyclopropylmethyl)piperazine is a well-established process with several viable routes available to the research and process chemist. The multi-step synthesis via N-Boc protected piperazine stands out as the most robust and scalable method, offering excellent control over selectivity and leading to a high-purity product. This makes it the preferred route for pharmaceutical manufacturing where stringent quality control is essential.

Direct alkylation offers a more direct and atom-economical approach, but the lack of selectivity can be a significant drawback, often leading to purification challenges and lower overall yields of the desired mono-substituted product. Reductive amination presents a versatile alternative, and while it can be highly efficient, achieving high mono-selectivity without the use of a protecting group requires careful optimization of reaction conditions.

Future developments in this area may focus on the development of more selective and efficient catalytic methods for the direct mono-N-alkylation of piperazine, which would combine the atom economy of the direct routes with the high selectivity of the protecting group strategies. Continuous flow chemistry is another area that could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this important pharmaceutical intermediate.[7]

References

- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]

- CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents.

- US20130324732A1 - Process for the Preparation of a Mono-N-Alkypiperazine - Google Patents.

-

Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Semantic Scholar. Available at: [Link]

- EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents.

-

Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal. Available at: [Link]

-

Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. Available at: [Link]

-

Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

- EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents.

-

(PDF) Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates - ResearchGate. Available at: [Link]

-

Pharmaceuticals, Large‐Scale Synthesis | Request PDF - ResearchGate. Available at: [Link]

- United States Patent (19) - Googleapis.com.

-

Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed. Available at: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. Available at: [Link]

Sources

- 1. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 5. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Therapeutic Potential of Cyclopropylmethylpiperazine Derivatives

This technical guide provides an in-depth analysis of cyclopropylmethylpiperazine derivatives, focusing on their medicinal chemistry, pharmacological mechanisms, and experimental protocols.

Executive Summary

The 1-(cyclopropylmethyl)piperazine moiety represents a privileged scaffold in modern drug discovery, particularly within Central Nervous System (CNS) therapeutics and Oncology. Its structural uniqueness lies in the cyclopropylmethyl (CPM) group, which functions as a metabolically stable, lipophilic anchor. Unlike simple alkyl chains, the CPM group offers distinct steric bulk and electronic properties ("bent bond" character) that enhance binding affinity at hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and kinases. This guide details the structure-activity relationships (SAR), synthesis, and biological validation of these derivatives, exemplified by the clinical candidate Volasertib .

Part 1: Medicinal Chemistry & SAR Logic

The "Cyclopropylmethyl Effect"

In medicinal chemistry, replacing a methyl or ethyl group with a cyclopropylmethyl group often results in a non-linear leap in biological activity. This is governed by three key factors:

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the CPM group more resistant to Cytochrome P450-mediated oxidative

-dealkylation, extending the compound's half-life ( -

Steric & Hydrophobic Fit: The CPM group provides a rigid, "T-shaped" hydrophobic bulk that fits tightly into the orthosteric binding sites of dopamine receptors (D2/D3) and the ATP-binding pockets of kinases (e.g., PLK1).

-

Electronic Factors: The cyclopropyl ring possesses

-character due to its bent bonds (Walsh orbitals), allowing it to engage in cation-

SAR Visualization

The following diagram illustrates the structural logic of the scaffold.

Figure 1: Structural dissection of the N-cyclopropylmethylpiperazine pharmacophore showing key interaction points.

Part 2: Pharmacological Targets & Mechanisms

Oncology: PLK1 Inhibition (Volasertib)

The most prominent application of this moiety is in Volasertib (BI 6727) , a highly potent Polo-like Kinase 1 (PLK1) inhibitor.[1]

-

Role of CPM Moiety: The cyclopropylmethyl group on the piperazine ring occupies a specific hydrophobic sub-pocket near the solvent-exposed region of the ATP-binding site. This interaction is critical for potency (IC

= 0.87 nM) and selectivity against other kinases. -

Mechanism: Inhibition of PLK1 induces mitotic arrest at the G2/M transition, leading to apoptosis in dividing tumor cells.

CNS: Dopamine & Sigma Receptors

Derivatives bearing this group are classic ligands for:

-

Dopamine D2/D3 Receptors: The CPM group mimics the steric bulk of endogenous ligands but with higher lipophilicity, often creating partial agonists or antagonists used in antipsychotics.

-

Sigma-1 (

) Receptors: The hydrophobic N-substituent is a prerequisite for high-affinity

Signaling Pathway Diagram

The mechanism of action for Volasertib-induced apoptosis is detailed below.

Figure 2: Mechanism of Action for Volasertib.[2] The drug inhibits PLK1, preventing Cdc25C activation and causing mitotic catastrophe.

Part 3: Experimental Protocols

Synthesis of 1-(Cyclopropylmethyl)piperazine

This protocol is optimized for high yield and purity, avoiding the over-alkylation issues common with direct alkylation.

Reaction Scheme:

-

Acylation: N-Boc-piperazine + Cyclopropanecarbonyl chloride

Amide intermediate. -

Reduction: Amide

Amine (using Borane or LiAlH -

Deprotection: Removal of Boc group.

Step-by-Step Protocol (Lab Scale):

-

Amide Formation:

-

Dissolve N-Boc-piperazine (10 mmol) and Triethylamine (15 mmol) in anhydrous Dichloromethane (DCM) (50 mL) at 0°C.

-

Dropwise add Cyclopropanecarbonyl chloride (11 mmol).

-

Stir at Room Temperature (RT) for 4 hours.

-

Wash with water, dry over Na

SO

-

-

Reduction (Critical Step):

-

Dissolve the amide in anhydrous THF .

-

Add Borane-THF complex (1M, 3 equivalents) slowly at 0°C under Argon.

-

Reflux for 4 hours.

-

Quench: Cool to 0°C and carefully add MeOH. Add conc. HCl and reflux for 1 hour (to break the amine-borane complex).

-

Basify with NaOH and extract with DCM.

-

-

Purification:

-

The crude product is often pure enough, but can be distilled or converted to the hydrochloride salt (using HCl/Dioxane) for crystallization.

-

Figure 3: Synthetic workflow for the production of the cyclopropylmethylpiperazine core.

Biological Assay: PLK1 Kinase Inhibition

To validate the activity of derivatives like Volasertib.

-

Reagents: Recombinant human PLK1 (catalytic domain), Casein (substrate), [

- -

Protocol:

-

Prepare assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT. -

Incubate test compound (serial dilutions) with PLK1 enzyme (10 ng/well) for 15 mins.

-

Initiate reaction by adding ATP mix (10

M ATP + 0.5 -

Incubate at 30°C for 60 mins.

-

Stop reaction with 10% Trichloroacetic acid (TCA).

-

Harvest precipitates onto filter plates and measure radioactivity via scintillation counting.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Part 4: Key Data Summary

The table below highlights the comparative advantage of the Cyclopropylmethyl (CPM) group over standard alkyl substituents in relevant pharmacological targets.

| Substituent (R) | Target | Affinity (Ki / IC50) | Biological Effect |

| -Methyl | Dopamine D2 | ~250 nM | Weak binding, rapid metabolism. |

| -Ethyl | Dopamine D2 | ~50 nM | Moderate binding. |

| -Cyclopropylmethyl | Dopamine D2 | < 10 nM | High affinity, partial agonism. |

| -Cyclopropylmethyl | PLK1 | 0.87 nM | Potent inhibition (Volasertib). |

| -Benzyl | Sigma-1 | ~5 nM | High affinity, but lower metabolic stability. |

Note: Data represents typical values for optimized scaffolds containing these moieties.

References

-

Rudolph, D., et al. (2009). "BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity."[2] Clinical Cancer Research.

-

Gjertsen, B.T. & Schöffski, P. (2015). "Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy."[3] Leukemia.[3][4][5]

-

Talele, T.T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

-

Google Patents (2018). "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." CN108341792B.

-

Mach, R.H., et al. (2004). "N-Substituted Piperazine Derivatives as Sigma-1 and Sigma-2 Receptor Ligands." Journal of Medicinal Chemistry.

Sources

- 1. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volasertib - Wikipedia [en.wikipedia.org]

Technical Safety & Handling Guide: 1-(Cyclopropylmethyl)piperazine diHydrochloride

Executive Summary & Chemical Identity

1-(Cyclopropylmethyl)piperazine diHydrochloride is a critical secondary amine building block, frequently employed in the synthesis of GPCR ligands and kinase inhibitors (e.g., Volasertib). While often perceived as a stable salt, its handling requires rigorous adherence to safety protocols due to the sensitizing nature of the piperazine moiety and the corrosive potential of the concentrated hydrochloride form.

This guide moves beyond generic SDS data, providing a causal analysis of hazards and self-validating handling workflows.

Physiochemical Profile

The dihydrochloride salt improves water solubility and shelf-stability compared to the free base (CAS 57184-25-5), but it introduces acidic properties upon dissolution.

| Property | Specification | Technical Note |

| Compound Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride | N-substituted piperazine salt |

| CAS Number | 373608-42-5; 139256-79-4 | Verify specific batch CAS; 57184-25-5 refers to the free base. |

| Formula | C₈H₁₈Cl₂N₂ | Stoichiometry: 1 Base : 2 HCl |

| Molecular Weight | 213.15 g/mol | Essential for molarity calculations (vs. 140.23 g/mol for free base). |

| Physical State | White to off-white crystalline solid | Hygroscopic; tends to clump if exposed to ambient moisture. |

| Solubility | High in Water, DMSO, Methanol | Dissolution is exothermic; add solid to solvent, not vice versa. |

| Acidity (pKa) | ~5.5 - 6.0 (aq. solution) | The 2HCl form generates acidic solutions (pH < 4 at high conc.). |

Toxicological Mechanisms & Hazard Analysis

The primary risks associated with this compound stem from two distinct chemical functionalities: the acidic hydrochloride counterions and the reactive piperazine ring .

Mechanism of Toxicity

-

Tissue Corrosivity (H314/H318): Upon contact with mucous membranes or moist skin, the dihydrochloride salt hydrolyzes to release hydrochloric acid locally, causing immediate protein denaturation and potential deep-tissue burns.

-

Respiratory Sensitization (H334): Piperazine derivatives are notorious haptens. They can bind to serum albumin, forming immunogenic complexes that trigger IgE-mediated hypersensitivity. Repeated inhalation of dust, even at low levels, can lead to occupational asthma.

Hazard Pathway Visualization

The following diagram illustrates the causal link between exposure routes and physiological outcomes, dictating the necessary engineering controls.

Figure 1: Hazard pathway analysis linking exposure routes to specific toxicological mechanisms and required controls.

Operational Safety & Handling Protocols

Storage and Stability

-

Hygroscopicity: The diHydrochloride salt is hygroscopic. Moisture absorption leads to hydrolysis and "caking," which increases the risk of dust generation during subsequent breaking of the solid.

-

Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Cap containers immediately after use. Parafilm sealing is recommended for long-term storage.

Safe Weighing & Solubilization Workflow

This protocol is designed to eliminate inhalation risk and prevent exothermic runaway during solution preparation.

Required PPE:

-

Double Nitrile Gloves (0.11 mm min thickness).

-

Chemical Safety Goggles (Face shield recommended if handling >5g).

-

Lab Coat (Buttoned to neck).

-

Respiratory: P2/N95 respirator required if weighing outside a fume hood (Not recommended).

Step-by-Step Protocol:

-

Engineering Setup:

-

Verify Fume Hood face velocity is >0.5 m/s.

-

Place the analytical balance inside the hood or use a powder containment enclosure.

-

-

Weighing:

-

Tare the receiving vessel (scintillation vial or flask) before opening the compound container.

-

Use a disposable anti-static spatula.

-

Critical: Do not return excess material to the stock container to prevent cross-contamination and moisture introduction.

-

-

Solubilization (The "Acid Rule"):

-

Solvent Choice: Water, DMSO, or Methanol.

-

Addition Order: Always add the Solid to the Solvent .

-

Reasoning: Adding solvent to a pile of dihydrochloride salt can create local hot spots due to the heat of solution, potentially causing splashing of acidic droplets.

-

Vortex or magnetically stir until clear. Expect a slight temperature rise.

-

Validated Handling Workflow Diagram

Figure 2: Operational workflow emphasizing thermal equilibration and containment.

Emergency Response & Decontamination

First Aid Measures

-

Eye Contact: Immediate irrigation is vital.[1] The acidic nature causes rapid damage. Flush for 15 minutes lifting eyelids. Do not use neutralization agents (e.g., bicarb) in the eye; use saline or water only.

-

Skin Contact: Wash with soap and water.[1][2][3] If redness persists, seek medical attention (potential for delayed sensitization dermatitis).

-

Inhalation: Move to fresh air immediately. If wheezing occurs (asthmatic response), medical observation is required.

Spill Cleanup[4]

-

Evacuate: Clear the immediate area if dust is airborne.

-

PPE: Wear full PPE including respiratory protection (N95/P100).

-

Neutralization: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acidity.

-

Removal: Wet-sweep or use a HEPA vacuum. Do not dry sweep , as this aerosolizes the sensitizing dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18403316, 1-(Cyclopropylmethyl)piperazine dihydrochloride. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. (General Piperazine Salt Hazards). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-(Cyclopropylmethyl)piperazine in Volasertib API Synthesis

[1][2]

Executive Summary

This technical guide details the critical application of 1-(Cyclopropylmethyl)piperazine (CAS: 57184-25-5) as a strategic raw material in the synthesis of Volasertib (BI 6727), a highly potent Polo-like kinase 1 (PLK1) inhibitor.

The piperazine moiety serves as the solubility-enhancing "tail" of the Volasertib molecule, modulating its pharmacokinetic (PK) profile and volume of distribution. This protocol focuses on the reductive amination step, identified as the most robust method for introducing this intermediate into the cyclohexyl-benzamide scaffold. We prioritize a "Quality by Design" (QbD) approach, emphasizing reaction kinetics, impurity control, and self-validating process parameters.

Material Science & Specifications

The quality of the final API is directly correlated to the purity of the starting piperazine. Impurities in this starting material—specifically secondary amines or bis-alkylated byproducts—can lead to difficult-to-remove structural analogs in the final API.

Key Intermediate Profile[3]

-

Role: Nucleophilic amine source for reductive amination.

-

Critical Quality Attributes (CQAs):

-

Purity (GC/HPLC):

[3] -

Water Content (KF):

(Critical: Excess water hydrolyzes the imine intermediate, stalling the reaction). -

Secondary Amine Content:

(Competes for the ketone).

-

Preparation Context

While commercially available, this intermediate is often synthesized via the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride followed by reduction (using

Core Protocol: Reductive Amination Coupling

The most convergent and scalable route to Volasertib involves coupling 1-(cyclopropylmethyl)piperazine with a 4-aminocyclohexanone derivative (often protected or already attached to the benzamide linker).

Reaction Logic & Mechanism

Direct alkylation (using alkyl halides) is prone to over-alkylation. Reductive amination is preferred for its selectivity.

-

Imine Formation: The secondary amine of the piperazine attacks the ketone of the cyclohexanone scaffold under slightly acidic conditions to form a hemiaminal, which dehydrates to an iminium ion.

-

Reduction: A selective reducing agent (typically Sodium triacetoxyborohydride, STAB) reduces the iminium species to the desired tertiary amine.

Why STAB? Unlike

Experimental Workflow Diagram

The following diagram illustrates the specific coupling step within the broader API synthesis context.

Figure 1: Convergent synthesis step showing the reductive amination of the cyclohexanone scaffold with 1-(cyclopropylmethyl)piperazine.[3]

Step-by-Step Methodology

Scale: 100 mmol equivalent (Pilot Scale parameters).

Reagents:

-

Cyclohexanone derivative (e.g., N-(4-oxocyclohexyl)-3-methoxy-4-nitrobenzamide): 1.0 eq

-

1-(Cyclopropylmethyl)piperazine: 1.1 eq

-

Acetic Acid (AcOH): 1.5 eq (Catalyst)

-

Sodium Triacetoxyborohydride (STAB): 1.5 eq

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Procedure:

-

Imine Formation (Equilibration):

-

Charge the reaction vessel with the Cyclohexanone derivative (1.0 eq) and DCM (10 volumes).

-

Add 1-(Cyclopropylmethyl)piperazine (1.1 eq) followed by Acetic Acid (1.5 eq).

-

Critical Check: Verify pH is between 5.0 and 6.0. If too basic, imine formation is slow; if too acidic, the amine is protonated and deactivated.

-

Stir at

for 1–2 hours. -

Process Control: Monitor by HPLC for the disappearance of the ketone and appearance of the imine (often unstable on column) or hemiaminal.

-

-

Reduction Step:

-

Cool the mixture to

. -

Add STAB (1.5 eq) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

-

Allow the reaction to warm to room temperature (

) and stir for 12 hours.

-

-

Quench & Work-up:

-

Stereochemical Control (Isomer Management):

-

Reductive amination on 4-substituted cyclohexanones yields a mixture of cis and trans isomers. Volasertib requires the trans configuration.

-

Purification: The crude residue is typically recrystallized from Ethanol/Water or Isopropanol to enrich the thermodynamically stable trans-isomer to >99% de.

-

Process Control & Troubleshooting

To ensure "Trustworthiness" in the manufacturing setting, the following self-validating parameters must be monitored.

| Parameter | Observation | Corrective Action |

| Water Content | Reaction stalls; Ketone remains unreacted. | Ensure solvents are anhydrous (<0.05% |

| Cis/Trans Ratio | High cis content (>30%). | Switch reducing agent to bulky borohydrides or thermodynamic equilibration conditions. Recrystallize aggressively. |

| Bis-alkylation | Impurity at RRT 1.2. | Strictly control stoichiometry. Ensure ketone is not in large excess relative to the amine during mixing. |

| Residual Boron | Sticky solid; poor crystallization. | Perform an oxidative workup (rare) or extensive MeOH washes to break boron-amine complexes. |

Safety & Compliance

-

1-(Cyclopropylmethyl)piperazine: Irritant. Avoid inhalation. Handle in a fume hood.

-

STAB: Flammable solid. Releases hydrogen gas upon contact with water/acid. Ensure proper venting.

-

Regulatory: Ensure the starting piperazine is free of heavy metals (Pd, Pt) if catalytic hydrogenation was used in its upstream synthesis, as these can poison downstream catalysts in the Volasertib synthesis (e.g., nitro reduction steps).

References

-

Discovery of Volasertib: Rudolph, D., et al. (2009).[5] "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity."[5] Clinical Cancer Research. Link

-

Synthesis Optimization: Wang, K., et al. (2015). "Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases." Journal of Medicinal Chemistry. Link

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Process Patent: Boehringer Ingelheim International GmbH. (2006). "Process for the manufacture of dihydropteridinones." WO2006018185. Link

Sources

- 1. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Safe Handling and Storage of 1-(Cyclopropylmethyl)piperazine diHydrochloride

Executive Summary

1-(Cyclopropylmethyl)piperazine diHydrochloride (CAS 373608-42-5) is a critical piperazine derivative often utilized as an intermediate in the synthesis of pharmaceutical agents, including antihistamines and antipsychotics. Unlike its free base counterpart (CAS 57184-25-5), which is a corrosive liquid, the diHydrochloride salt presents as a solid. However, it retains significant irritant properties and possesses specific storage requirements due to hygroscopicity.

This guide provides a self-validating framework for the safe management of this compound, ensuring personnel safety and data integrity.

Key Compound Data

| Property | Specification |

| Chemical Name | 1-(Cyclopropylmethyl)piperazine diHydrochloride |

| CAS Number | 373608-42-5 |

| Molecular Formula | C₈H₁₆N₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | ~213.15 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | High in Water; Moderate in Methanol; Low in non-polar solvents |

| Storage Requirement | Desiccated, Ambient to Cool (2-8°C preferred for long term) |

Safety & Hazard Profile (The "Why")

Understanding the mechanism of hazard is the first step in safety. While the diHydrochloride salt is less volatile than the free base, it poses risks through dust inhalation and contact.

GHS Classification & Mechanism

-

Skin/Eye Irritation (H315, H319): The compound is acidic in nature due to the diHydrochloride counterions. Upon contact with moisture in mucous membranes (eyes, lungs), it dissociates, potentially lowering local pH and causing irritation.

-

Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of dust triggers respiratory tract irritation. This is the primary vector of exposure in open-bench weighing.

The "Free Base" Trap

-

Critical Insight: Researchers often confuse the safety profile of the salt with the free base. The free base (CAS 57184-25-5) is corrosive and air-sensitive. The salt (CAS 373608-42-5) is an irritant and hygroscopic. Do not interchange handling protocols.

Storage Protocol: Maintaining Integrity

Objective: Prevent hydrolysis and physical degradation (clumping). Principle: HCl salts are inherently hygroscopic. Moisture absorption alters the effective molecular weight, leading to stoichiometry errors in synthesis.

Primary Storage

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid metal containers due to potential acid corrosion over time.

-

Environment: Store in a desiccator or a sealed container with active desiccant packets (Silica gel or Molecular Sieves 4Å).

-

Temperature:

-

Short-term (<1 month): Ambient temperature (20-25°C) is acceptable if kept dry.

-

Long-term (>1 month): Refrigerate (2-8°C). Cold storage slows oxidative degradation but increases the risk of condensation upon opening.

-

Self-Validating Storage Check

-

Visual Inspection: The powder should be free-flowing and white to off-white.

-

Failure Mode: If the powder appears "clumpy" or sticky, it has absorbed significant water. If it has turned yellow/brown, oxidative degradation has occurred. Discard if yellowing is observed.

Handling & Preparation Protocol

Objective: Safe weighing and accurate solubilization without exposure.

Workflow Diagram

The following logic flow ensures all safety checks are met before the container is even opened.

Figure 1: Safe handling workflow preventing condensation and exposure.

Detailed Methodology

Step 1: Equilibration (The "Condensation Rule")

If stored at 2-8°C, remove the container and let it sit on the bench for 30 minutes before opening.

-

Reasoning: Opening a cold bottle introduces atmospheric moisture which immediately condenses on the hygroscopic salt, ruining the remaining stock.

Step 2: Weighing

-

Location: Chemical Fume Hood.

-

Tooling: Use a plastic or glass spatula. Avoid metal spatulas if possible to prevent trace iron contamination, though stainless steel is generally acceptable for brief contact.

-

Static Control: Piperazine salts can be static. Use an anti-static gun if the powder "flies."

Step 3: Solubilization

-

Solvent: Water (Milli-Q preferred).

-

Protocol:

-

Add 70% of the target volume of water.

-

Vortex gently. The salt should dissolve readily.

-

Validation: Check pH. It should be acidic (approx pH 2-4) due to the 2HCl. If neutral, you may have the free base or a degraded buffer effect.

-

Adjust pH if necessary for your assay (e.g., with NaOH), but be aware that the free base may precipitate if the pH is raised too high (> pH 9-10) in concentrated solutions.

-

Emergency Response Protocols

Objective: Mitigate harm during accidental release.

Spill Management Logic

Figure 2: Decision logic for dry vs. wet spill cleanup.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] The acidity of the salt can cause corneal damage if not rinsed.

-

Skin Contact: Wash with soap and water.[4][5][6][7] Remove contaminated clothing.[3][4][5][6][7]

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization risk), seek medical attention.

References

-

ChemicalBook. (2025).[2][5] Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPROPYLMETHYL-PIPERAZINE DIHYDROCHLORIDE. Retrieved from

-

Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine dihydrochloride. Retrieved from

-

TCI Chemicals. (2025).[5] Safety Data Sheet: Piperazine Dihydrochloride (General Analogue Reference). Retrieved from

-

National Library of Medicine. (2025). PubChem Compound Summary for CAS 57184-25-5 (Free Base Comparison). Retrieved from

Sources

- 1. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 2. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]

- 3. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Application Note: Quantitative Analysis of Piperazine Derivatives in Pharmaceutical Formulations by HPLC-UV Following Pre-column Derivatization

Abstract

Piperazine and its derivatives are fundamental structural motifs in a multitude of active pharmaceutical ingredients (APIs). The accurate quantification of these compounds, often present as impurities or synthetic precursors, is critical for ensuring drug safety and efficacy. However, the inherent lack of a significant UV chromophore in the piperazine moiety presents a considerable analytical challenge for direct HPLC-UV detection. This application note presents a comprehensive guide and a robust protocol for the sensitive and reliable analysis of piperazine derivatives by introducing a UV-active label through pre-column derivatization. We will delve into the rationale behind derivatization, compare common derivatizing agents, and provide a detailed, validated protocol using 4-chloro-7-nitrobenzofuran (NBD-Cl). This method is tailored for researchers, scientists, and drug development professionals seeking a dependable analytical solution for the quality control of piperazine-containing pharmaceuticals.

Introduction: The Analytical Imperative for Derivatization

Piperazine, a cyclic diamine, is a ubiquitous building block in medicinal chemistry, forming the core of drugs as diverse as antidepressants and anthelmintics.[1] Its presence, even in trace amounts, must be meticulously monitored during drug manufacturing to adhere to stringent regulatory standards. The primary obstacle in the HPLC-UV analysis of piperazine is its lack of inherent UV absorbance, rendering it practically invisible to standard photodiode array (PDA) or UV detectors at typical analytical wavelengths.[2]

To circumvent this limitation, pre-column derivatization is employed. This technique chemically modifies the analyte of interest—in this case, the secondary amine functional groups of the piperazine ring—by introducing a chromophoric tag. This chemical modification imparts a strong UV absorbance to the piperazine molecule, dramatically enhancing its detectability and allowing for quantification at low concentrations.[3]

Principles of Derivatization and Reagent Selection

The selection of an appropriate derivatizing agent is paramount and is dictated by several factors, including the reactivity with secondary amines, the stability of the resulting derivative, the molar absorptivity of the chromophore at a suitable wavelength, and the potential for interference from reagent-related byproducts. Several classes of reagents are commonly employed for the derivatization of amines.

Common Derivatizing Agents for Piperazine

A comparative overview of frequently used derivatizing agents for primary and secondary amines is presented below:

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Key Advantages | Key Disadvantages |

| 4-chloro-7-nitrobenzofuran | NBD-Cl | Primary and Secondary Amines | Forms stable, highly UV-active derivatives.[2] Good reactivity with secondary amines. | Can be sensitive to pH; potential for hydrolysis. |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Produces stable, fluorescent derivatives.[4] Well-established reagent. | Longer reaction times may be required. |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Forms stable, UV-active or fluorescent derivatives.[3] High sensitivity. | Can produce interfering byproducts from hydrolysis. |

| o-Phthalaldehyde | OPA | Primary Amines (in the presence of a thiol) | Rapid reaction. Highly fluorescent derivatives. | Not suitable for secondary amines like piperazine. |

For the analysis of piperazine, a secondary amine, NBD-Cl, Dansyl-Cl, and FMOC-Cl are all viable candidates. NBD-Cl is often favored due to its excellent reactivity with secondary amines and the formation of stable, strongly UV-absorbing derivatives, making it an ideal choice for this application.[2][5]

Reaction Mechanism: NBD-Cl Derivatization of Piperazine

The derivatization of piperazine with NBD-Cl proceeds via a nucleophilic aromatic substitution reaction. The secondary amine groups of piperazine act as nucleophiles, attacking the electron-deficient carbon atom of the NBD-Cl molecule to which the chlorine atom is attached. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The result is the displacement of the chloride ion and the formation of a stable, UV-active NBD-piperazine derivative.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the derivatization of piperazine with NBD-Cl and subsequent analysis by HPLC-UV.

Materials and Reagents

-

Piperazine standard (Sigma-Aldrich)

-

4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (DEA)

-

Water (HPLC grade)

-

Sodium borate buffer (0.1 M, pH 9.5)

-

Hydrochloric acid (0.1 M)

Instrumentation

-

HPLC system with a UV or PDA detector (e.g., Waters Alliance e2695 separations module with a 2998 photodiode array detector)[1]

-

Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column[1]

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A flowchart illustrating the analytical workflow for the HPLC-UV analysis of piperazine after derivatization.

Step-by-Step Derivatization Protocol

-

Preparation of NBD-Cl Reagent (1 mg/mL): Accurately weigh 10 mg of NBD-Cl and dissolve it in 10 mL of methanol. Prepare this solution fresh daily and protect it from light.

-

Preparation of Piperazine Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of piperazine and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water).

-

Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the piperazine stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level.[1]

-

Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to a target concentration of piperazine and dissolve it in the diluent. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.

-

Derivatization Reaction:

-

To 1.0 mL of each standard solution and sample solution in separate vials, add 1.0 mL of 0.1 M sodium borate buffer (pH 9.5).

-

Add 1.0 mL of the NBD-Cl reagent (1 mg/mL) to each vial.

-

Cap the vials tightly and vortex for 30 seconds.

-

Incubate the vials in a water bath at 60°C for 30 minutes, protected from light.

-

After incubation, cool the vials to room temperature.

-

(Optional) Add 0.5 mL of 0.1 M HCl to stop the reaction.

-

-

Final Preparation: The derivatized solutions are now ready for injection into the HPLC system.

HPLC-UV Operating Conditions

The following chromatographic conditions have been shown to be effective for the separation of the NBD-piperazine derivative:[1]

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 340 nm |

| Run Time | 20 minutes |

Method Validation and Performance Characteristics

A typical validation of this method would include the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~30 ppm[1] |

| LOQ | ~90 ppm[1] |

| Retention Time (NBD-Piperazine) | Analyte and column dependent, requires optimization |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or very small peak for the derivative | - Incomplete derivatization reaction (incorrect pH, temperature, or time).- Degradation of the derivatizing agent.- Incorrect injection. | - Verify the pH of the buffer and optimize reaction conditions.- Prepare fresh derivatizing agent solution.- Check the autosampler and injection syringe. |

| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Column degradation.- Sample solvent stronger than the mobile phase. | - Adjust the mobile phase pH or add a competing amine (e.g., triethylamine).- Replace the column or use a guard column.- Dissolve the sample in the initial mobile phase. |

| High background noise | - Hydrolysis of the derivatizing agent.- Contaminated mobile phase or reagents. | - Prepare fresh NBD-Cl solution and protect from light.- Use high-purity solvents and reagents. |

| Variable retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for stable temperature control.- Allow sufficient time for column equilibration between runs. |

Conclusion